molecular formula C20H19N3O2 B11193700 2-(4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(2-methylphenyl)acetamide

2-(4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(2-methylphenyl)acetamide

Cat. No.: B11193700
M. Wt: 333.4 g/mol
InChI Key: LXQPTRMTBJAIJG-UHFFFAOYSA-N
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Description

2-(4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(2-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of pyrimidinyl acetamides This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a phenyl group and a methyl group, as well as an acetamide moiety attached to another phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(2-methylphenyl)acetamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-diketone and a guanidine derivative. The reaction is usually carried out in the presence of a strong base, such as sodium ethoxide, under reflux conditions.

    Substitution Reactions: The phenyl and methyl groups are introduced through electrophilic aromatic substitution reactions. These reactions often require the use of catalysts, such as aluminum chloride, and are conducted under controlled temperatures to ensure selective substitution.

    Acetamide Formation: The acetamide moiety is introduced through an acylation reaction, where an acyl chloride reacts with an amine derivative. This reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the pyrimidine ring, resulting in the formation of alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base, such as sodium hydroxide, to facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohol derivatives

    Substitution: Various substituted acetamides

Scientific Research Applications

2-(4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(2-methylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for the development of new drugs, particularly those targeting enzyme inhibition or receptor modulation.

    Biology: It can be used as a probe to study biological pathways involving pyrimidine derivatives.

    Materials Science: The compound’s unique structure may lend itself to applications in the development of novel materials with specific electronic or optical properties.

    Industry: It can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrimidine ring can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The acetamide moiety may enhance binding affinity through hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the 2-methylphenyl group in 2-(4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(2-methylphenyl)acetamide distinguishes it from similar compounds. This substitution can influence the compound’s chemical reactivity, binding affinity, and overall biological activity, making it a unique candidate for various applications.

Properties

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

IUPAC Name

2-(4-methyl-6-oxo-2-phenylpyrimidin-1-yl)-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C20H19N3O2/c1-14-8-6-7-11-17(14)22-18(24)13-23-19(25)12-15(2)21-20(23)16-9-4-3-5-10-16/h3-12H,13H2,1-2H3,(H,22,24)

InChI Key

LXQPTRMTBJAIJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C(=O)C=C(N=C2C3=CC=CC=C3)C

Origin of Product

United States

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